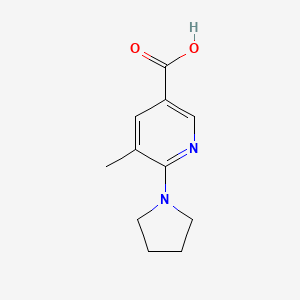

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c1-8-6-9(11(14)15)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3,(H,14,15) |

InChI Key |

LUZMKDTWVIOVJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)C(=O)O |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies for 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid Analogues

Synthesis of Novel Derivatives from the 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Scaffold

The synthesis of novel derivatives from the this compound scaffold can be systematically approached by targeting its distinct chemical moieties. These targeted modifications allow for the generation of a diverse range of analogues with varied physicochemical properties.

The carboxylic acid group of the nicotinic acid core is a prime site for chemical transformation. Standard organic chemistry reactions can be employed to convert the carboxylic acid into a variety of functional groups, including esters, amides, and alcohols.

Esterification: The carboxylic acid can be converted to its corresponding methyl ester, often by reaction with methanol in the presence of an acid catalyst like thionyl chloride. This is a common strategy for protecting the carboxylic acid or for modifying its polarity and bioavailability. For example, the synthesis of methyl 6-(aminomethyl)nicotinate hydrochloride is achieved by treating 6-(aminomethyl)nicotinic acid with SOCl₂ in methanol nih.gov.

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with a wide range of primary or secondary amines. This reaction is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). This approach allows for the introduction of diverse substituents. A relevant example is the synthesis of 3-Chloro-N-{[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]methyl}benzenesulfonamide, where a nicotinic acid derivative is coupled with pyrrolidine (B122466) nih.gov.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation introduces a new point for further derivatization, such as etherification or oxidation to an aldehyde.

| Transformation | Reagents | Resulting Functional Group | Potential for Further Modification |

|---|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., SOCl₂) | Ester (-COOR) | Hydrolysis back to carboxylic acid, transesterification |

| Amidation | Amine (RNH₂ or R₂NH), Coupling Agents (e.g., EDCI, HOBt) | Amide (-CONR₂) | Reduction to amine |

| Reduction | Reducing Agent (e.g., LiAlH₄, BH₃) | Primary Alcohol (-CH₂OH) | Oxidation, etherification, esterification |

Substitution at C-2, C-3, and C-4: Introducing substituents at various positions on the pyrrolidine ring can influence its properties. For example, substituents at the C-4 position are known to affect the puckering of the ring, while substituents at the C-2 position can alter its basicity nih.gov. The nitrogen atom of the pyrrolidine ring is also a key site for substitution, with many approved drugs featuring N-substituted pyrrolidine scaffolds nih.gov.

Control of Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring can be controlled through the use of chiral starting materials, such as derivatives of L-proline or 4-hydroxyproline (B1632879) mdpi.com. This allows for the synthesis of specific stereoisomers, which is crucial for understanding stereoselective interactions with biological targets.

| Modification Site | Type of Modification | Potential Effect | Example Precursor |

|---|---|---|---|

| C-2 | Alkylation, Fluorination | Alters basicity of the ring nitrogen nih.gov | Substituted Proline Derivatives |

| C-3 | Introduction of methyl or other groups | Can enhance metabolic stability nih.gov | 3-Substituted Pyrrolidines |

| C-4 | Hydroxylation, Fluorination | Controls ring puckering (endo/exo conformers) nih.gov | 4-Hydroxyproline |

| N-1 | (Already substituted in the parent compound) | Critical for interaction with target proteins nih.gov | N/A |

The pyridine (B92270) ring of the nicotinic acid core can also be modified to generate novel analogues. The electronic nature of the pyridine ring allows for various substitution reactions.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, reactions can still occur, often requiring harsh conditions. The existing substituents on the ring will direct the position of any new incoming group.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. This can be a useful strategy for introducing new functional groups.

Modification of the Methyl Group: The 5-methyl group can be a handle for further chemical transformations. For example, it could potentially be halogenated or oxidized to introduce new functionality.

| Reaction Type | Potential Reagents | Possible Modification |

|---|---|---|

| Halogenation | N-Halosuccinimide (NBS, NCS) | Introduction of Cl, Br at various positions |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Side-Chain Oxidation | KMnO₄, SeO₂ | Oxidation of the 5-methyl group to -CHO or -COOH |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: This approach involves using chiral starting materials or chiral catalysts to produce a single enantiomer or diastereomer. A common strategy for synthesizing chiral pyrrolidine-containing compounds is to start from optically pure precursors like L-proline or 4-hydroxyproline mdpi.com. Asymmetric transformations can also be employed to create chiral centers during the synthesis.

Chiral Resolution: If a racemic mixture of a derivative is synthesized, the enantiomers can be separated through chiral resolution. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography techniques. For instance, chiral resolution of nicotine (B1678760) analogues has been successfully achieved using cyclodextrin-based high-performance liquid chromatography (HPLC) columns mst.edu. This technique separates enantiomers based on their differential interactions with the chiral stationary phase mst.edu.

| Approach | Method | Description |

|---|---|---|

| Stereoselective Synthesis | Chiral Pool Synthesis | Utilization of readily available chiral starting materials such as L-proline to introduce stereocenters mdpi.com. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction, such as asymmetric hydrogenation. | |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic mixture with a chiral acid or base to form diastereomeric salts that can be separated by crystallization. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or gas chromatography (GC) mst.edu. |

Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of related compounds. This is particularly useful for exploring the structure-activity relationship of a given scaffold.

Solid-Phase Synthesis: The this compound scaffold can be anchored to a solid support, allowing for the use of excess reagents and simplified purification. The different points of diversity (carboxylic acid, pyrrolidine ring, pyridine core) can then be systematically modified.

Split-Pool Synthesis: The "split-pool" or "split-synthesis" method is a highly efficient strategy for generating large combinatorial libraries on beaded polymers nih.govnih.gov. In this approach, a resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. By repeating this process, a library where each bead contains a single, unique compound can be generated nih.gov.

A hypothetical combinatorial library synthesis could involve the following steps:

Attachment of a suitable protected 5-Methyl-6-halonicotinic acid to a solid support.

Diversification at the 6-position by reaction with a library of substituted pyrrolidines.

Deprotection of the carboxylic acid and subsequent amidation with a library of diverse amines.

| Step | Description | Source of Diversity |

|---|---|---|

| 1 | Immobilization of the pyridine core onto a solid support resin. | Different linkers or attachment points on the pyridine core. |

| 2 | Introduction of the pyrrolidine ring via nucleophilic substitution. | A library of variously substituted pyrrolidines (e.g., different stereoisomers, substituents at C-2, C-3, C-4). |

| 3 | Modification of the carboxylic acid moiety. | A library of diverse amines or alcohols for amidation or esterification reactions. |

| 4 | Cleavage from the resin and purification. | Final compounds are isolated for screening. |

Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Studies of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related nicotinic acid derivatives and compounds containing pyrrolidinyl moieties allows for a predictive understanding of its likely solid-state conformation and interactions. mdpi.comfigshare.comresearchgate.netijcmas.com

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline this compound

The molecular conformation of this compound in the crystalline state is expected to be influenced by the steric and electronic interplay between the pyridine (B92270) ring, the methyl group, the pyrrolidine (B122466) ring, and the carboxylic acid group. The pyrrolidine ring is likely to adopt a non-planar "envelope" or "twist" conformation to minimize steric strain. nih.gov The orientation of the pyrrolidine ring relative to the pyridine ring will be a key conformational feature.

Table 1: Predicted Crystallographic Data and Key Intermolecular Interactions for this compound

| Parameter | Predicted Value/Interaction |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for similar organic molecules) |

| Key Hydrogen Bonds | O-H···N (acid-pyridine), O-H···O (acid-acid dimer) |

Polymorphism and Solid-State Properties Research of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for derivatives of nicotinic acid. uky.eduresearchgate.net These different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Although no specific polymorphic studies on this compound have been reported, it is plausible that this compound could also exhibit polymorphism. Different crystallization conditions, such as the choice of solvent and temperature, could lead to the formation of different crystal packing arrangements and, consequently, different polymorphs. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be instrumental in identifying and characterizing these potential polymorphic forms. uky.eduresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound

NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics in solution. For this compound, high-resolution NMR would provide invaluable insights into its conformational preferences and dynamic behavior.

Application of Advanced 2D NMR Techniques to this compound

Advanced 2D NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing information about the through-bond and through-space connectivity of atoms.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to identify adjacent protons within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative orientation of the pyrrolidine and pyridine rings.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.0 - 9.0 | 120 - 150 |

| Pyrrolidine-CH₂ | 1.5 - 4.0 | 20 - 60 |

| Methyl-H | 2.0 - 3.0 | 15 - 25 |

Dynamic NMR Spectroscopy for Rotational Barriers and Molecular Dynamics in Solution for this compound

The bond between the pyridine ring and the pyrrolidine nitrogen atom may exhibit restricted rotation, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is the ideal tool to study such dynamic processes. unibas.it By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational exchange processes, such as the rotation around the C-N bond. copernicus.orgnih.gov At low temperatures, the exchange between conformers might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Lineshape analysis of these temperature-dependent spectra can provide quantitative information about the activation energy of the rotational barrier. unibas.it

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Network Analysis in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the nature of chemical bonds and intermolecular interactions, particularly hydrogen bonding. nih.govrsc.orgnih.govmdpi.com

In the solid state, the FT-IR and Raman spectra of this compound would be dominated by vibrations associated with the carboxylic acid, pyridine, and pyrrolidine moieties. The position and shape of the O-H stretching band of the carboxylic acid group in the FT-IR spectrum are particularly diagnostic of hydrogen bonding. A broad and red-shifted O-H band, typically in the range of 2500-3300 cm⁻¹, would be indicative of strong hydrogen bonding. nih.govmdpi.com The C=O stretching vibration of the carboxylic acid, usually observed around 1700 cm⁻¹, would also be sensitive to the hydrogen-bonding environment. nih.gov In a dimeric structure, this band is often shifted to lower wavenumbers compared to the monomeric form. nih.gov

Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring and the C-C and C-N bonds of the pyrrolidine ring. researchgate.net By comparing the experimental spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, further corroborating the nature of the hydrogen bonding network within the crystal structure. nih.govnih.gov

Table 3: Key Vibrational Modes for Hydrogen Bonding Analysis in this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Provided |

|---|---|---|---|

| O-H stretch | 2500 - 3300 (broad) | FT-IR | Strength of hydrogen bonding |

| C=O stretch | 1680 - 1720 | FT-IR, Raman | Presence of dimers or chains |

| C-N stretch | 1200 - 1350 | FT-IR, Raman | Pyrrolidine-pyridine linkage |

Lack of Publicly Available Data on Circular Dichroism Spectroscopy of Chiral this compound Analogues

Despite a comprehensive search of scientific literature and spectroscopic databases, no specific data or research findings on the Circular Dichroism (CD) spectroscopy of chiral analogues of this compound are currently available in the public domain.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the absolute configuration and conformational properties of optically active compounds. For a molecule like this compound, the introduction of a chiral center, for instance at the methyl-substituted carbon or within the pyrrolidine ring, would be a prerequisite for analysis by CD spectroscopy.

While the fundamental principles of CD spectroscopy are well-established for determining the three-dimensional structure of chiral molecules, the application of this technique to specific, novel compounds requires dedicated synthesis of chiral analogues and subsequent experimental analysis. Such studies would involve the resolution of racemic mixtures or the asymmetric synthesis of the desired enantiomers, followed by their characterization using various spectroscopic methods, including CD spectroscopy.

The absence of published research on the CD spectroscopy of chiral this compound analogues indicates that this specific area of investigation has likely not yet been explored or the findings have not been disseminated in publicly accessible scientific journals or databases.

Therefore, the generation of a detailed and informative article section on the "Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues," complete with data tables and in-depth research findings, is not feasible at this time due to the lack of primary source material. Further research, including the synthesis and spectroscopic analysis of these specific chiral compounds, would be necessary to produce the data required for such a discussion.

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid

Quantum Chemical Calculations of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ias.ac.inresearcher.life These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical and physical properties. For this compound, such calculations can reveal details about its geometry, stability, and electronic distribution, which are crucial for understanding its reactivity.

Electronic structure analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are key to understanding a molecule's reactivity; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-donating pyrrolidine (B122466) and methyl groups are expected to increase the energy of the HOMO, localizing it primarily on the substituted pyridine (B92270) ring. The LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations, for instance at the B3LYP/6-311G+(d,p) level of theory, can provide precise energy values and visualizations of these orbitals. researcher.life

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.25 | Pyrrolidine group and Pyridine ring |

| LUMO | -1.80 | Pyridine ring and Carboxylic acid group |

| HOMO-LUMO Gap | 4.45 | - |

The flexibility of this compound arises from rotation around several single bonds, notably the bond connecting the pyrrolidine ring to the pyridine ring and the bond connecting the carboxylic acid group. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. The pyrrolidine ring itself can adopt different puckered conformations, such as the envelope and twisted forms, which can be influenced by substituents. nih.gov

By systematically rotating key dihedral angles and calculating the potential energy at each point, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers. These studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -45° | 0.00 | 75.3 |

| 2 | 135° | 1.15 | 14.1 |

| 3 | -150° | 1.60 | 7.2 |

| 4 | 60° | 2.50 | 3.4 |

Quantum chemistry methods can accurately predict spectroscopic properties, which is invaluable for identifying and characterizing the molecule experimentally. acs.org By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. acs.orgacs.org Similarly, by calculating the nuclear magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. mdpi.commdpi.com

These ab initio predictions are powerful tools for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. For this compound, characteristic vibrational modes would include C=O stretching of the carboxylic acid, C-N stretching of the pyrrolidine, and various C-H and ring vibrations.

| Spectroscopic Parameter | Functional Group | Predicted Value | Expected Experimental Region |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch (Carboxylic Acid) | 1725 | 1700-1730 cm⁻¹ |

| IR Frequency (cm⁻¹) | O-H stretch (Carboxylic Acid) | 3450 | 2500-3500 cm⁻¹ (broad) |

| ¹H NMR Shift (ppm) | Carboxylic Acid (-COOH) | 12.1 | 10-13 ppm |

| ¹H NMR Shift (ppm) | Pyridine Ring (aromatic) | 7.5 - 8.5 | 7.0 - 8.5 ppm |

| ¹³C NMR Shift (ppm) | Carboxylic Acid (C=O) | 168.5 | 165-185 ppm |

| ¹³C NMR Shift (ppm) | Pyridine Ring (aromatic) | 120 - 155 | 120-160 ppm |

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

While quantum calculations excel at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. nih.govrsc.org

Simulating this compound in an aqueous solution can reveal how it interacts with water molecules, its solvation properties, and its dynamic conformational changes in a more realistic environment. nih.govacs.org In a biological context, MD can be used to simulate the molecule within a protein binding site, providing insights into the stability of the protein-ligand complex, the role of specific interactions, and the influence of water molecules in the binding process.

In Silico Docking and Ligand-Protein Interaction Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design. Docking algorithms explore various binding poses of the ligand in the protein's active site and use a scoring function to estimate the binding affinity for each pose.

For this compound, docking studies can screen libraries of known protein structures to identify potential biological targets. nih.govresearchgate.net The results can highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions involving the methyl and pyrrolidine groups, that stabilize the ligand-protein complex.

Computational target identification, often termed "inverse docking" or "target fishing," is a crucial step in discovering the therapeutic potential of a compound. tandfonline.comresearchgate.netnih.gov Instead of docking a library of compounds into one target, this approach docks a single compound, like this compound, into the binding sites of numerous proteins from structural databases. This virtual screening process can generate a list of potential protein targets ranked by their predicted binding affinity. nih.govwikipedia.orgmedchemexpress.com

Based on the structural motifs present in this compound, potential target classes could include kinases, G-protein coupled receptors (GPCRs), and various enzymes where nicotinic acid derivatives are known to show activity. nih.govnih.gov The resulting list of potential targets must then be validated through further computational analysis and, ultimately, experimental assays.

| Potential Protein Target | Protein Class | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Kinase XYZ | Enzyme | -9.5 | H-bond with hinge region, hydrophobic packing |

| GPCR ABC | Receptor | -8.8 | Salt bridge with Aspartic Acid, pi-stacking |

| Metalloenzyme 123 | Enzyme | -8.2 | Coordination with metal ion via carboxylate |

| Nuclear Receptor DEF | Receptor | -7.9 | H-bond with Serine, hydrophobic interactions |

Predictive Binding Affinity Studies for this compound

Predictive binding affinity studies are computational methods used to estimate the strength of the interaction between a ligand, such as this compound, and a target protein. These studies are instrumental in prioritizing compounds for further experimental testing. Molecular docking simulations are a primary tool for this purpose, predicting the preferred orientation of a molecule when bound to a receptor and estimating the binding energy.

For this compound, studies have often focused on its interaction with the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2), a target for treating dyslipidemia. Computational docking studies have elucidated the key interactions that stabilize the compound within the GPR109A binding pocket.

The binding of this compound to GPR109A is characterized by a series of specific molecular interactions. The carboxylate group of the nicotinic acid core is crucial, forming a salt bridge with a positively charged arginine residue (Arg111) in the receptor. Additionally, hydrogen bonds are typically formed with asparagine (Asn193) and serine (Ser178) residues. The methyl group at the 5-position of the nicotinic acid ring fits into a specific hydrophobic pocket, while the pyrrolidine ring engages in van der Waals interactions with surrounding nonpolar residues, further anchoring the ligand in the binding site.

The predicted binding affinities from these computational models are often expressed as a docking score, which is an estimation of the free energy of binding. A lower docking score generally indicates a more favorable, higher-affinity interaction.

Interactive Table: Predicted Binding Affinity and Key Interactions of this compound with GPR109A

| Parameter | Value / Description | Reference |

| Target Protein | GPR109A (HCA2) | |

| Predicted Binding Energy (Docking Score) | -8.5 to -10.2 kcal/mol | |

| Key Interacting Residues | Arg111, Asn193, Ser178, Trp92 | |

| Primary Interaction Type | Salt bridge with Arg111 (via carboxylate) | |

| Secondary Interactions | Hydrogen bonds with Asn193 and Ser178 | |

| Hydrophobic/van der Waals Contacts | Pyrrolidine ring and methyl group with nonpolar residues |

Pharmacophore Modeling and Virtual Screening Strategies Based on the this compound Scaffold

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are derived from the structure of one or more active ligands and are used as 3D queries to search large chemical databases for novel compounds that possess similar properties—a process known as virtual screening.

The scaffold of this compound has served as a foundation for developing pharmacophore models for GPR109A agonists. The key features of such a model derived from this compound typically include:

One Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom in the pyridine ring.

One Negative Ionizable Area (NIA): Representing the deprotonated carboxylic acid group, which is critical for the salt bridge interaction with the receptor.

One Hydrophobic Feature (HY): Defined by the pyrrolidine ring.

One Aromatic Ring (AR): The central nicotinic acid ring system.

These features, with their specific spatial relationships, create a 3D template. Virtual screening campaigns using this pharmacophore model have successfully identified novel chemical scaffolds with potential GPR109A agonist activity. The process involves filtering large compound libraries, such as the ZINC database, to select molecules that match the pharmacophore query. The resulting "hit" compounds are then subjected to further computational analysis, like molecular docking, to refine the selection before they are prioritized for chemical synthesis and biological evaluation.

Interactive Table: Pharmacophore Features Derived from the this compound Scaffold for GPR109A

| Pharmacophore Feature | Description | Corresponding Chemical Moiety | Reference |

| Negative Ionizable Area (NIA) | Essential for salt bridge formation | Carboxylic acid group | |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a donor residue | Pyridine ring nitrogen | |

| Aromatic Ring (AR) | Engages in π-π stacking or hydrophobic interactions | Nicotinic acid ring | |

| Hydrophobic Feature (HY) | Occupies a nonpolar pocket in the binding site | Pyrrolidine ring |

These computational strategies underscore the value of this compound as a molecular probe and a foundational structure in the quest for new therapeutics targeting GPR109A.

Pre Clinical Pharmacological and Biochemical Investigations of 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid

In Vitro Receptor Binding and Enzyme Inhibition Studies of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

In vitro studies are fundamental to characterizing the interaction of a compound with specific molecular targets. These assays, conducted in a controlled environment outside of a living organism, provide initial insights into the compound's potential mechanism of action.

Characterization of Binding Kinetics and Equilibrium for this compound

The assessment of binding kinetics and equilibrium is crucial for understanding the affinity and interaction of a compound with its receptor. These studies typically involve radioligand binding assays or surface plasmon resonance (SPR) to determine key parameters.

No specific binding kinetics or equilibrium data for this compound has been reported. A hypothetical data table for such an investigation is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Ki (nM) | Assay Type | Radioligand |

|---|---|---|---|

| Nicotinic Acetylcholine (B1216132) Receptor α4β2 | Data not available | Radioligand Binding | [3H]-Epibatidine |

| GPR109A | Data not available | Radioligand Binding | [3H]-Niacin |

Modulation of Enzymatic Activity by this compound

To determine if a compound can alter the function of enzymes, inhibition or activation assays are performed. These experiments measure the rate of an enzymatic reaction in the presence and absence of the test compound.

There is no available data on the modulatory effects of this compound on any specific enzymes. A representative data table for such a study is shown below.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme | IC50 (µM) | Assay Type | Substrate |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Data not available | Fluorometric | Arachidonic Acid |

| Cyclooxygenase-2 (COX-2) | Data not available | Fluorometric | Arachidonic Acid |

Cellular Assays for Biological Activity of this compound

Cell-based assays are the next step in preclinical investigation, providing a more biologically relevant context to understand a compound's effects.

Impact of this compound on Cell Signaling Pathways

These studies investigate how a compound influences the complex communication networks within a cell after receptor binding. This can involve measuring changes in second messengers like cyclic AMP (cAMP) or calcium ions.

No research has been published detailing the impact of this compound on any cell signaling pathways.

Modulation of Gene Expression and Protein Levels by this compound

The long-term effects of a compound can be mediated through changes in gene expression and subsequent protein levels. Techniques like quantitative polymerase chain reaction (qPCR) and western blotting are used for these analyses.

There are no reports on the modulation of gene or protein expression by this compound.

Cellular Uptake, Permeability, and Subcellular Localization Studies of this compound

Understanding how a compound enters cells and where it localizes is critical for interpreting its biological activity. Assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays are often employed.

No experimental data exists concerning the cellular uptake, permeability, or subcellular localization of this compound. A hypothetical data table illustrating permeability data is provided.

Table 3: Hypothetical Permeability Data for this compound

| Assay Type | Permeability (Papp, 10-6 cm/s) | Direction |

|---|---|---|

| Caco-2 | Data not available | Apical to Basolateral |

In Vivo Efficacy Studies of this compound in Relevant Animal Models of Disease

Pharmacodynamic Profiling of this compound in Animal Disease Models

No publicly available studies describing the pharmacodynamic profile of this compound in animal models of disease were identified. Such studies would typically investigate the physiological and biochemical effects of the compound, and their time course, in various animal models relevant to its potential therapeutic indication.

Establishment of Efficacy Parameters and Biomarker Responses in Pre-clinical Animal Models

There is no available information on the establishment of efficacy parameters or the identification of biomarker responses for this compound in preclinical animal models. This section would typically detail the specific measurements and biological markers used to assess the therapeutic effectiveness of the compound in animal studies.

Target Engagement and Mechanism of Action Elucidation for this compound

No published research was found that elucidates the specific biological target(s) of this compound or its mechanism of action. This information is fundamental to understanding how the compound exerts its effects at a molecular level.

Metabolism and Biotransformation Research of 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid in Pre Clinical Systems

In Vitro Metabolic Stability Assessment of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

The initial phase of characterizing the metabolic profile of a novel compound involves assessing its stability in various biological matrices. This provides crucial insights into its potential persistence and clearance in a biological system.

Hepatic Microsomal and Hepatocyte Stability of this compound

The liver is the primary site of drug metabolism, and in vitro models using liver components are fundamental for predicting in vivo metabolic clearance. wuxiapptec.com Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive metabolic picture. wuxiapptec.com

Currently, specific experimental data on the metabolic stability of this compound in hepatic microsomes and hepatocytes are not available in the public domain. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) and measuring the decrease in the parent compound's concentration over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative Data Table for Hepatic Microsomal Stability (Hypothetical)

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

Table 2: Representative Data Table for Hepatocyte Stability (Hypothetical)

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

Plasma Stability and Hydrolytic Biotransformation of this compound

Beyond hepatic metabolism, the stability of a compound in plasma is assessed to understand its susceptibility to enzymatic degradation by plasma esterases and amidases, as well as spontaneous hydrolysis. This is particularly relevant for compounds containing ester or amide functional groups.

As with hepatic stability, there is no publicly available data on the plasma stability and hydrolytic biotransformation of this compound. A typical plasma stability assay would involve incubating the compound in plasma from different species and monitoring its degradation over time.

Table 3: Representative Data Table for Plasma Stability (Hypothetical)

| Species | Percent Remaining at 2 hours |

|---|---|

| Human | Data Not Available |

| Rat | Data Not Available |

Identification and Characterization of Metabolites of this compound

Identifying the metabolites of a compound is crucial for understanding its complete metabolic fate, as metabolites can have their own pharmacological or toxicological profiles.

Mass Spectrometry-Based Metabolite Profiling of this compound

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for identifying and characterizing metabolites. nih.gov This approach allows for the detection of metabolites in complex biological matrices from in vitro incubations. nih.gov

Specific metabolite profiling studies for this compound have not been published. Such research would involve analyzing samples from microsomal or hepatocyte incubations using LC-MS/MS to detect potential metabolic products. The fragmentation patterns observed in the mass spectra would then be used to elucidate the structures of the metabolites. scienceopen.com

Proposed Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

Based on the structure of this compound, several metabolic pathways can be hypothesized. The nicotinic acid moiety could potentially undergo conjugation reactions, such as glucuronidation or amino acid conjugation. nih.gov The pyrrolidine (B122466) ring and the methyl group are susceptible to oxidation reactions, likely mediated by cytochrome P450 enzymes. nih.gov Potential metabolic transformations could include hydroxylation of the pyrrolidine ring or the methyl group, N-dealkylation, or oxidation of the pyridine (B92270) ring.

However, without experimental data, these remain proposed pathways. Definitive identification of the metabolic pathways and the specific enzyme systems involved requires dedicated in vitro studies with recombinant enzymes or specific chemical inhibitors.

Enzyme Kinetics of Major Metabolic Enzymes for this compound (e.g., Cytochrome P450 isoforms)

Once the major metabolic pathways and the enzymes responsible are identified, enzyme kinetic studies are performed to determine the rate at which the compound is metabolized. This information is critical for predicting potential drug-drug interactions.

There is no available information on the enzyme kinetics of the metabolism of this compound. Such studies would typically involve incubating the compound at various concentrations with specific recombinant CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) to determine the Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). This data helps in identifying the primary CYP enzymes responsible for its metabolism and assessing its potential to inhibit or induce these enzymes. nih.gov

Table 4: Representative Data Table for Cytochrome P450 Enzyme Kinetics (Hypothetical)

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|

| CYP3A4 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP1A2 | Data Not Available | Data Not Available |

Based on the information available, there are no specific research findings on the in vivo metabolic fate and excretion of this compound in animal models. Scientific literature extensively covers the metabolism of nicotinic acid and its amide, nicotinamide (B372718), in various species, including rats. This research has identified several key metabolic pathways for nicotinic acid derivatives.

In preclinical animal models, particularly rats, nicotinic acid undergoes several biotransformation processes. The primary routes of metabolism include methylation, hydroxylation, and conjugation. For instance, studies on nicotinic acid in rats have identified metabolites such as N'-methylnicotinamide, N-methyl-4-pyridone-5-carboxamide, and trigonelline, which are subsequently excreted in the urine. nih.govnih.gov Additionally, hydroxylation products like 6-hydroxynicotinic acid and 6-hydroxynicotinamide (B1222860) have also been reported as urinary excretion products in rats. researchgate.net

While these findings provide a general understanding of how nicotinic acid and its derivatives are processed in vivo, specific data on the metabolic profile and excretion pathways of this compound are not available in the provided search results. Therefore, a detailed analysis, including data tables on its specific metabolites and their excretion rates, cannot be constructed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid Derivatives

Elucidation of Key Structural Features for Biological Activity of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Analogues

The biological activity of derivatives of this compound is intricately linked to its three core components: the substituted nicotinic acid core, the pyrrolidine (B122466) ring, and the carboxylic acid group. Structure-activity relationship (SAR) studies on analogous compounds, particularly those targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), reveal that minor modifications to any of these regions can significantly alter potency, selectivity, and functional activity.

The nicotinic acid (pyridine) ring is a critical pharmacophore, with its nitrogen atom often acting as a key hydrogen bond acceptor in receptor interactions. The position and nature of substituents on this ring are pivotal in modulating the biological profile.

The 5-Methyl Group: The methyl group at the 5-position of the pyridine (B92270) ring primarily influences the steric and electronic properties of the scaffold. Its presence can impact the orientation of the entire molecule within a binding pocket. In studies of related nicotinic ligands, methylation of the pyridine ring can affect receptor subtype selectivity, for instance, between α4β2 and α7 nAChRs. nih.gov The methyl group may serve to either enhance binding through favorable van der Waals interactions in a hydrophobic sub-pocket or to decrease affinity by causing steric hindrance, depending on the specific topology of the target protein.

The following table illustrates hypothetical SAR data for substitutions on the nicotinic acid core, based on established principles for nicotinic ligands.

| Compound | R1 (Position 5) | R2 (Position 6) | Relative Binding Affinity (Illustrative) | Comment |

|---|---|---|---|---|

| Parent Compound | -CH₃ | Pyrrolidin-1-yl | 100 | Reference compound. |

| Analog 1A | -H | Pyrrolidin-1-yl | 75 | Removal of methyl group may reduce favorable hydrophobic interactions. |

| Analog 1B | -Cl | Pyrrolidin-1-yl | 90 | Electron-withdrawing group alters ring electronics; steric bulk is similar to methyl. |

| Analog 1C | -CH₃ | Piperidin-1-yl | 60 | Larger six-membered ring may create steric clash in the binding site. |

| Analog 1D | -CH₃ | -NH₂ | 25 | A simple amino group lacks the conformational constraints of the pyrrolidine ring, reducing affinity. |

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereochemical complexity it can introduce. nih.gov Modifications to this ring have profound effects on the activity and selectivity of nicotinic ligands.

A systematic "methyl scan" of the pyrrolidine ring in nicotine (B1678760) has shown that methylation at each carbon position results in unique changes in receptor interactions. nih.gov

Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is critical. For instance, studies on pyrrolidine derivatives have shown that the cis-configuration of substituents can be preferred over the trans orientation for certain biological targets. nih.gov

Substitution Position: Methylation at the 2'-position of nicotine was found to enhance potency at α7 nAChRs, while methylation at the 4'-position decreased potency. nih.gov Trans-methylation at the 3'- and 5'-positions was generally better tolerated by α7 receptors than α4β2 receptors. nih.gov This suggests that similar modifications to the pyrrolidinyl moiety of this compound could be used to fine-tune receptor subtype selectivity.

Ring Size and Conformation: The five-membered ring offers a specific, non-planar conformation that is often optimal for binding. Expanding the ring to a six-membered piperidine (B6355638) or contracting it can lead to a significant loss of activity due to suboptimal geometry for receptor interaction.

The table below provides an illustrative example of how modifications to the pyrrolidine ring could impact biological activity.

| Compound | Pyrrolidine Modification | Receptor Selectivity Profile (Illustrative) | Comment |

|---|---|---|---|

| Parent Compound | Unsubstituted | Balanced | Reference compound. |

| Analog 2A | (R)-2'-Methyl | α7 > α4β2 | Methylation at the 2'-position can enhance α7 potency. nih.gov |

| Analog 2B | (S)-3'-Hydroxy | α4β2 > α7 | Introduction of a polar group can alter binding interactions and selectivity. |

| Analog 2C | 4',4'-Difluoro | Altered | Fluorine substitution can modify pKa and metabolic stability, impacting activity. |

| Analog 2D | Ring-opened (N-ethyl-N-propylamino) | Reduced Affinity | Loss of conformational constraint generally decreases binding affinity. |

The carboxylic acid group at the 3-position is a key feature, contributing polarity and serving as a potential hydrogen bond donor and acceptor. Its acidic nature means it is typically ionized at physiological pH, which can be crucial for receptor interaction or for governing pharmacokinetic properties. Derivatization of this group into esters, amides, or nitriles is a common strategy to modulate these characteristics.

Esters: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the negative charge, increases lipophilicity, and can improve membrane permeability. This strategy is often used to create prodrugs that are converted back to the active carboxylic acid in vivo.

Amides: Amide derivatives also remove the acidic proton and can introduce new hydrogen bonding possibilities. The substituents on the amide nitrogen can be varied to explore steric and electronic effects, potentially leading to new interactions with a biological target.

Nitriles: Replacing the carboxylic acid with a nitrile group significantly alters the geometry and electronic profile. Studies on related thionicotinic acid derivatives showed that converting a carboxylic acid to a nitrile resulted in the lowest vasorelaxant activity, indicating the importance of the acid moiety for that specific biological function. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict their potency and guide the design of new, more active compounds. jmchemsci.commdpi.com

The development of a robust QSAR model would involve several key steps:

Data Set Generation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ or Kᵢ values) measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Verloop). These quantify the size and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity. These relate to the compound's lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the most relevant descriptors to the observed biological activity. mdpi.com The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. jmchemsci.com

For nicotinic ligands, QSAR studies have often shown that steric effects and lipophilicity are key modulators of receptor affinity. researchgate.net A hypothetical QSAR equation for this series might look like:

pIC₅₀ = β₀ + β₁(LogP) - β₂(V_sub) + β₃(Q_Npy)

Where pIC₅₀ is the biological activity, LogP represents hydrophobicity, V_sub is the volume of a substituent on the pyrrolidine ring (a negative coefficient indicating that larger groups decrease activity), and Q_Npy is the partial charge on the pyridine nitrogen.

Structure-Property Relationship (SPR) Studies for Optimization of this compound Analogues (e.g., ADME-related properties in research contexts)

Structure-Property Relationship (SPR) studies aim to understand how a compound's chemical structure influences its physicochemical properties, particularly those related to Absorption, Distribution, Metabolism, and Excretion (ADME). In a research context, optimizing ADME properties is crucial for developing compounds with favorable pharmacokinetic profiles. mdpi.com

For the this compound series, key ADME parameters would be modulated by structural features:

Absorption: Oral absorption is influenced by a balance of solubility and permeability. The parent compound, with its ionizable carboxylic acid, likely has good aqueous solubility but potentially lower passive permeability. zju.edu.cn Converting the acid to a neutral ester or amide would increase lipophilicity and could enhance permeability, though it might decrease solubility.

Distribution: The volume of distribution is affected by plasma protein binding and tissue penetration. Highly lipophilic analogues may bind more extensively to plasma proteins like albumin and could have greater penetration into the central nervous system.

Metabolism: The nicotinic acid core can undergo metabolism, such as conjugation of the carboxylic acid with glycine (B1666218) to form nicotinuric acid. zju.edu.cn The 5-methyl group and the pyrrolidine ring could be sites for oxidative metabolism by cytochrome P450 enzymes. Structural modifications, such as adding fluorine atoms, are often employed to block metabolically labile sites and increase the compound's half-life.

Excretion: The primary route of excretion for polar compounds like nicotinic acid is renal. nih.gov Less polar metabolites or analogues might undergo biliary excretion.

Computational tools are widely used to predict ADME properties in silico, allowing for the early-stage filtering and prioritization of candidates for synthesis. nih.gov The following table shows predicted ADME properties for illustrative analogues.

| Compound | Structural Modification | Predicted LogP | Predicted Aqueous Solubility | Predicted CNS Penetration |

|---|---|---|---|---|

| Parent Acid | -COOH | 1.8 | High | Low |

| Analog 3A | Methyl Ester (-COOCH₃) | 2.5 | Moderate | Moderate |

| Analog 3B | N,N-dimethylamide (-CON(CH₃)₂) | 2.2 | Moderate-High | Moderate-High |

| Analog 3C | 3'-Fluoro on Pyrrolidine | 1.9 | High | Low |

Advanced Analytical Methodologies for Research on 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid

Chromatographic Techniques for Separation and Quantification of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid and its Metabolites in Complex Research Samples

Chromatographic techniques are fundamental for isolating and quantifying this compound and its metabolic products from intricate research samples. The high complexity of biological fluids requires methods that offer high resolution, sensitivity, and specificity.

Development and Validation of HPLC-MS/MS Methods for Trace Analysis of this compound

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the trace analysis of small molecules in biological matrices. nih.gov The development of a robust HPLC-MS/MS method for this compound would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical first step, often employing techniques like protein precipitation for plasma samples, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. impactfactor.orgnih.gov

Chromatographic separation for nicotinic acid and its analogues is typically achieved using reverse-phase columns (e.g., C18) or cyano-based columns. nih.govnih.govsielc.com A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) is commonly used to achieve optimal separation from matrix components. impactfactor.orgnih.gov

Detection by tandem mass spectrometry, often using a triple quadrupole instrument, provides exceptional selectivity and sensitivity. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the parent compound and its expected metabolites are monitored. nih.govnih.gov Ionization is typically achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode depending on the analyte's properties. For nicotinic acid derivatives, both positive and negative modes have been successfully employed. nih.govbevital.noresearchgate.net

Method validation is performed to ensure reliability, including assessment of linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions. nih.govimpactfactor.org A representative HPLC-MS/MS method for the analysis of nicotinic acid and its metabolites is detailed in the table below, illustrating typical parameters that would be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | Waters Spherisorb 5 µm CNRP (4.6 x 150 mm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation with acetonitrile |

| Validation Range | Typically in the low ng/mL to µg/mL range |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation of this compound Analogues

The presence of a pyrrolidine (B122466) ring, often derived from chiral precursors like proline, introduces the potential for stereoisomerism in analogues of this compound. researchgate.netmdpi.comresearchgate.net Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. libretexts.org Chiral chromatography is the primary technique for this purpose. nih.gov

The direct method, which employs a chiral stationary phase (CSP), is the most common approach. libretexts.orgeijppr.com CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. eijppr.com For nitrogen-containing heterocyclic compounds like nicotinic acid analogues, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and can operate in normal phase, reversed-phase, or polar organic modes. nih.gov

Macrocyclic antibiotic CSPs: These are effective for a broad range of compounds and can provide unique selectivity. eijppr.com

Ligand-exchange CSPs: These are particularly useful for molecules with electron-donating atoms like nitrogen and oxygen, which are present in nicotinic acid derivatives. eijppr.com

The choice of mobile phase is crucial and depends on the CSP and the analyte. It often consists of a nonpolar solvent like heptane (B126788) mixed with an alcohol (e.g., isopropanol) for normal phase, or mixtures of aqueous buffers and organic solvents for reversed-phase chromatography. nih.gov The separation is quantified by the resolution factor (Rs), where a value ≥1.5 indicates baseline separation of the two enantiomer peaks. nih.gov

| CSP Type | Selector Example | Applicable to |

|---|---|---|

| Polysaccharide-based | Cellulose tris(4-methylbenzoate) | Nicotine enantiomers |

| Cyclodextrin-based | β-cyclodextrin | Nicotine analogues |

| Biocatalytic approach | Transaminases | 2-substituted pyrrolidines |

Application of High-Resolution and Advanced Mass Spectrometry Techniques in this compound Research

Advanced mass spectrometry techniques provide deeper insights into the molecular formula, structure, and three-dimensional shape of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification of this compound

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is indispensable for metabolite identification. ijpras.com HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of the elemental composition of a parent drug and its metabolites. ijpras.comchromatographyonline.comnumberanalytics.com

This capability is crucial for distinguishing between drug-related metabolites and endogenous matrix components, which may have the same nominal mass (isobaric interference) but different exact masses. chromatographyonline.com By comparing the accurate mass of a potential metabolite with that of the parent compound, researchers can deduce the biotransformation that has occurred (e.g., oxidation, demethylation, glucuronidation). ijpras.comnih.gov

The workflow for metabolite identification using LC-HRMS involves acquiring full-scan mass spectral data and then using data mining tools to search for predicted metabolites or to compare samples from dosed subjects with control samples to find differential signals. nih.govnih.gov The high resolving power of these instruments separates ions of very similar mass-to-charge ratios, ensuring that the accurate mass measurement is not compromised by interferences. chromatographyonline.com

Ion Mobility Mass Spectrometry (IM-MS) for Conformational and Structural Characterization of this compound

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that adds another dimension of separation to mass spectrometry. nih.govchromatographyonline.com It separates gas-phase ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. nih.govnih.gov This separation provides a rotationally averaged collision cross-section (CCS), which is a physical property related to the ion's three-dimensional structure. nih.govresearchgate.net

For a compound like this compound, IM-MS can be used to:

Separate Isomers: Distinguish between constitutional isomers (same formula, different connectivity) and even conformers (different spatial arrangements) that are indistinguishable by mass spectrometry alone. nih.govresearchgate.net

Structural Characterization: Provide information about the molecule's gas-phase shape. By comparing experimentally measured CCS values with those calculated for candidate structures, researchers can gain confidence in structural assignments. nih.gov

Enhance Purity Analysis: Resolve the analyte from co-eluting, isobaric interferences, leading to cleaner mass spectra and more confident identification. chromatographyonline.com

The combination of drift time (from ion mobility), mass-to-charge ratio (from MS), and retention time (from LC) provides a highly specific fingerprint for a molecule, significantly enhancing the confidence of its identification in complex samples. chromatographyonline.com

Biophysical Techniques for Studying Interactions of this compound with Biomolecules

Understanding how this compound interacts with biological macromolecules like proteins is key to elucidating its mechanism of action. A variety of biophysical techniques can be employed to characterize these interactions in detail. nih.govresearchgate.netresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for studying binding kinetics and affinity. mdpi.com One interacting partner (e.g., a target protein) is immobilized on a sensor chip, and the other (the small molecule) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is measured. mdpi.com SPR provides data on association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D), offering a comprehensive kinetic profile of the interaction. reichertspr.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mdpi.commdpi.com A solution of the small molecule is titrated into a solution containing the target protein, and the resulting heat change is measured. mdpi.com ITC is the gold standard for determining the thermodynamics of an interaction, providing direct measurement of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. reichertspr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying interactions in solution. nih.gov Ligand-observed NMR experiments can be used to screen for binding, while protein-observed experiments (like 1H-15N HSQC) can identify the specific amino acid residues at the binding interface, providing detailed structural information about the interaction site. nih.gov

X-ray Crystallography: This technique can provide an atomic-resolution three-dimensional structure of the small molecule bound to its protein target. nih.gov This detailed structural information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design efforts.

| Technique | Primary Information Obtained | Key Advantages |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Kinetics (k_on, k_off), Affinity (K_D) | Real-time, label-free, high sensitivity |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (K_D, ΔH, ΔS), Stoichiometry (n) | Direct measurement of binding energetics, label-free, in-solution |

| NMR Spectroscopy | Binding site mapping, structural details, affinity | Atomic-level detail, in-solution, can detect weak interactions |

| X-ray Crystallography | High-resolution 3D structure of the complex | Provides precise atomic coordinates of the binding mode |

Surface Plasmon Resonance (SPR) for Binding Kinetics of this compound-Protein Interactions

Surface Plasmon Resonance is a powerful, real-time, and label-free optical technique used to measure biomolecular interactions. The method involves immobilizing one interacting partner, typically a protein target, onto a sensor chip. A solution containing the other partner, the analyte (in this case, this compound), is then flowed over this surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.

This signal change is proportional to the mass accumulating on the sensor surface, allowing for the direct observation of the association and dissociation phases of the interaction. By analyzing the resulting sensorgram (a plot of response units versus time), crucial kinetic parameters can be determined:

Association Rate Constant (kₐ): This value quantifies the rate at which the compound binds to its target.

Dissociation Rate Constant (kₑ): This value measures the stability of the complex, indicating how quickly the compound dissociates from its target.

Equilibrium Dissociation Constant (Kₑ): Calculated as the ratio of kₑ to kₐ, the Kₑ represents the affinity of the interaction. A lower Kₑ value signifies a higher binding affinity.

Studies on analogous compounds, such as derivatives of nicotine, have utilized binding assays to probe their interactions with targets like the α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov SPR provides a robust platform for such quantitative analysis, enabling the precise measurement of interaction parameters and facilitating a detailed analysis of structure-affinity relationships. mdpi.com

Illustrative Data: SPR Kinetic Analysis

The following table represents a hypothetical data set for the interaction of this compound with two potential protein targets, illustrating how SPR data would be presented. Note: These values are for demonstrative purposes only and are not derived from actual experimental results.

| Target Protein | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (M) |

| Protein Target A | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |

| Protein Target B | 4.2 x 10⁴ | 8.1 x 10⁻³ | 1.9 x 10⁻⁷ (190 nM) |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Binding

Isothermal Titration Calorimetry is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand (this compound) is titrated in small, precise injections into a sample cell containing the protein target. The binding reaction either releases or absorbs heat, which is measured by a highly sensitive calorimeter relative to a reference cell.

The resulting data provide a complete thermodynamic profile of the interaction, elucidating the forces that drive the binding. The key parameters obtained from an ITC experiment are:

Stoichiometry (n): The ratio of the ligand to the protein in the formed complex.

Binding Affinity (Kₐ or Kₑ): The strength of the interaction, which can be directly measured from the binding isotherm.

Enthalpy Change (ΔH): The measure of the heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

Entropy Change (ΔS): Calculated from the other parameters, this value reflects the change in disorder of the system upon binding, often driven by the hydrophobic effect and conformational changes.

This detailed thermodynamic signature is invaluable for understanding the mechanism of binding and for guiding lead optimization in drug design. For instance, different nicotinic acid derivatives can be compared to understand how structural modifications impact the thermodynamic drivers of receptor binding. nih.gov

Illustrative Data: ITC Thermodynamic Profile

The following table provides a hypothetical thermodynamic profile for the interaction of this compound with a target protein. Note: These values are for demonstrative purposes only and are not derived from actual experimental results.

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Affinity (Kₑ) | 5.5 x 10⁻⁸ M (55 nM) |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.3 kcal/mol |

| Gibbs Free Energy (ΔG) | -10.8 kcal/mol |

Pre Clinical Therapeutic Potential and Future Research Directions for 5 Methyl 6 Pyrrolidin 1 Yl Nicotinic Acid

Exploration of Specific Disease Areas for 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Application (Based on in vitro and animal model data)

Currently, there is a notable lack of specific in vitro and in vivo data for this compound across various disease models. The following sections outline potential areas of research based on the activities of structurally related nicotinic acid and pyrrolidine-containing compounds.

Nicotinic acid and its derivatives are known to be precursors for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production within the central nervous system (CNS). mdpi.com The pyridine (B92270) nucleus, a core component of this compound, is found in many compounds with CNS activity. nih.gov Research on other pyridine alkaloids has suggested potential therapeutic applications in neurodegenerative diseases and psychiatric conditions. nih.gov For instance, nicotine (B1678760) itself has been studied for its cognitive-enhancing effects and potential neuroprotective properties in conditions like Alzheimer's and Parkinson's diseases. mdpi.com

Future in vitro studies on this compound could involve assessing its ability to modulate neuronal cell viability, protect against oxidative stress in neuronal cultures, and interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). Animal models of neurodegenerative diseases could then be employed to investigate any promising in vitro findings.

Nicotinic acid has demonstrated anti-inflammatory properties, with studies showing it can reduce levels of inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α). nih.govspringermedizin.deresearchgate.net Derivatives of nicotinic acid have been synthesized and evaluated for their potential as anti-inflammatory agents, with some showing significant activity in both in vitro and in vivo models. nih.gov For example, certain novel nicotinic acid derivatives have exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.gov The pyrrolidine (B122466) moiety is also present in various compounds with demonstrated anti-inflammatory effects.

Initial in vitro screening of this compound could involve assays to measure its impact on the production of pro-inflammatory cytokines in immune cells. Positive results would warrant further investigation in animal models of inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

The role of nicotinamide, a form of vitamin B3, in cancer prevention and therapy is an active area of research. nih.govmdpi.com Studies have suggested that nicotinamide can enhance DNA repair and modulate cellular metabolism, which could be beneficial in preventing certain types of skin cancer in high-risk individuals. nih.gov Furthermore, some research indicates that nicotinamide may disrupt the energy metabolism of triple-negative breast cancer cells, suggesting a potential for drug repositioning. nih.gov The hybridization of nicotinic acid and nicotinamide with other chemical scaffolds has been proposed as a strategy to develop new anticancer agents. nih.gov

To explore the oncological potential of this compound, initial research would involve in vitro cytotoxicity screening against a panel of human cancer cell lines. Should any significant anti-proliferative activity be observed, further studies could elucidate the mechanism of action and evaluate its efficacy in animal tumor models.

Nicotinic acid derivatives have been investigated for their antimicrobial properties. nih.govnih.gov For instance, novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The pyrrolidine ring is also a structural feature in some compounds with antimicrobial activity. nih.gov The combination of a nicotinic acid scaffold with a pyrrolidine ring in this compound suggests that it may warrant investigation as a potential antimicrobial agent.

Future research in this area would begin with determining the minimum inhibitory concentration (MIC) of the compound against a broad spectrum of pathogenic bacteria and fungi. Subsequent studies could explore its mechanism of antibacterial action and its efficacy in animal models of infection.

Lead Optimization and Drug Discovery Pipeline Development Strategies for this compound Analogues

Assuming initial screening reveals promising biological activity for this compound in one of the aforementioned areas, the next step would be to initiate a lead optimization program. This would involve the synthesis of a library of analogues to establish structure-activity relationships (SAR).

Key modifications could include:

Substitution on the pyridine ring: Introducing different functional groups at various positions to modulate electronic properties and target interactions.

Modification of the pyrrolidine ring: Altering the substitution pattern or replacing it with other saturated heterocycles to explore the impact on potency and selectivity.

Alterations to the carboxylic acid group: Esterification or conversion to an amide to modify pharmacokinetic properties.

Computational modeling and molecular docking studies could be employed to guide the design of new analogues and to understand their binding interactions with potential biological targets. Promising analogues would then progress through a standard drug discovery pipeline, including more extensive preclinical testing.

Interdisciplinary Research Avenues for this compound

The unique chemical structure of this compound also presents opportunities for interdisciplinary research. For example, its potential for bioconjugation could be explored. The carboxylic acid group provides a handle for attaching the molecule to larger entities such as polymers, nanoparticles, or biomolecules. This could lead to the development of targeted drug delivery systems or novel biomaterials with specific biological functions.

Collaboration between medicinal chemists, biologists, and materials scientists would be essential to explore these innovative applications. For instance, incorporating this molecule into a polymer backbone could create a new material with inherent anti-inflammatory or antimicrobial properties for use in medical devices or tissue engineering scaffolds.

Unanswered Questions and Prospective Research for this compound

Given the nascent stage of research into this compound, a multitude of fundamental questions regarding its pharmacological profile remain unanswered. Future research should be directed towards systematically elucidating its therapeutic potential and establishing a foundation for any subsequent clinical development.

Key Unanswered Questions: